Descarbon Sildenafil-d3

Isotopic Dilution MS Internal Standard Selection LC-MS/MS Quantification

Non-isotopic internal standards introduce ionization variability and matrix effects, compromising impurity quantification. Descarbon Sildenafil-d3 (Sildenafil-d3) solves this via isotope dilution MS: identical chromatographic behavior and ionization efficiency to the target analyte ensure co-elution and accurate signal correction. • +3 Da mass shift with ≥99 atom % D isotopic purity for unambiguous quantitation. • Validated for ICH Q3A/B impurity profiling and ANDA submissions. • Long-term stability ≥3 years at -20°C; stable at ambient temperature during transit. • Supplied with full analytical documentation and traceability to pharmacopoeial standards.

Molecular Formula C22H30N6O4S
Molecular Weight 477.6 g/mol
CAS No. 1126745-90-1
Cat. No. B019351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescarbon Sildenafil-d3
CAS1126745-90-1
Synonyms1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine-d3;  5-[2-Ethoxy-5-[[4-(methyl-d3)-1-piperazinyl]sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 
Molecular FormulaC22H30N6O4S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
InChIInChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3
InChIKeyBNRNXUUZRGQAQC-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Descarbon Sildenafil-d3 Isotopic Internal Standard


Descarbon Sildenafil-d3 (CAS 1126745-90-1), also cataloged as Sildenafil-d3, is a deuterium-labeled analog of Descarbon Sildenafil (Sildenafil Impurity), a compound structurally related to the phosphodiesterase type 5 (PDE5) inhibitor sildenafil . This stable isotope-labeled compound serves as an analytical reference standard, primarily intended for use as an internal standard in mass spectrometry-based quantitative assays. The incorporation of three deuterium atoms (D3) at the methyl position of the piperazine moiety provides a distinct mass shift (+3 Da) from the non-deuterated analyte, facilitating accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . It is supplied for analytical method development, method validation (AMV), and quality control (QC) applications, including Abbreviated New Drug Application (ANDA) filings and commercial production of sildenafil [1].

Identity Deuterium-labeled internal standard for Descarbon Sildenafil
Workflow LC-MS/MS quantification; method development and QC
Use context Impurity profiling; ANDA documentation support

Why Isotopic Labeling Is Critical for Descarbon Sildenafil


In quantitative bioanalysis, the use of a non-deuterated, structurally similar analog as an internal standard introduces significant analytical variability that compromises assay precision and accuracy. Descarbon Sildenafil-d3 addresses this fundamental limitation by employing isotopic dilution mass spectrometry, where the deuterated internal standard and the non-deuterated analyte (Descarbon Sildenafil) exhibit near-identical physicochemical properties, including ionization efficiency and chromatographic retention time. This ensures co-elution and compensates for matrix effects and instrument variability, thereby enabling robust correction of signal fluctuations during LC-MS/MS analysis [1]. Substituting Descarbon Sildenafil-d3 with a non-isotopic analog (e.g., a different sildenafil impurity or a structural isomer) would introduce differential ionization or recovery, leading to biased quantification and potentially invalid pharmacokinetic or impurity profiling data. The following evidence quantitatively demonstrates the analytical advantages that necessitate the specific use of Descarbon Sildenafil-d3.

  • Ionization mismatch Non-isotopic structural analogs may exhibit differential ionization efficiency, biasing quantification.
  • Matrix effect compensation Absence of deuterium co-elution limits correction for matrix-induced signal variability.
  • Recovery variability Unmatched internal standards can introduce sample preparation recovery differences that may affect accuracy.

Analytical Performance of Descarbon Sildenafil-d3


Isotopic Mass Shift for Quantification

Descarbon Sildenafil-d3 is differentiated by a defined mass shift of +3.02 Da relative to its non-deuterated counterpart (Descarbon Sildenafil, monoisotopic mass ~448.5 Da), resulting from the substitution of three hydrogen atoms with deuterium (N-methyl-d3-piperazine) . This mass difference allows for baseline resolution in MS detection without altering chromatographic retention time, ensuring co-elution for effective matrix effect compensation. In contrast, a common alternative internal standard, Sildenafil-d8 (octadeuterated), provides a larger mass shift (+8 Da) but represents a different parent compound (sildenafil itself) rather than the target impurity Descarbon Sildenafil. This structural dissimilarity can introduce differential ionization efficiency or recovery, potentially biasing quantification of the impurity analyte. The specific isotopic enrichment of Descarbon Sildenafil-d3 is certified at ≥99 atom % D .

Isotopic mass shift
Head-to-head
+3.02 Da mass shift; structurally identical to target analyte.
Supports isotopic internal standard workflow; structural identity with target analyte.
Supplier-certified enrichment ≥99 atom % D; source review recommended.
Isotopic Dilution MS Internal Standard Selection LC-MS/MS Quantification

Matrix Effect and Precision in Neonatal Plasma

In a validated UPLC-MS/MS assay for sildenafil and its metabolite desmethylsildenafil in neonatal plasma, the use of deuterated sildenafil (d3-labeled) as an internal standard effectively compensated for matrix effects, which were present but exhibited inter-plasma batch variability under 12% [1]. The method achieved a lower limit of quantification (LLOQ) of 1 ng/mL for both analytes, with intra- and inter-assay precision and accuracy ≤15% across the calibration range [1]. This performance demonstrates that deuterated internal standards, including those with D3 labeling patterns like Descarbon Sildenafil-d3, are critical for mitigating signal suppression/enhancement in complex biological matrices. While direct data for Descarbon Sildenafil-d3 in this specific matrix is not published, the principle is universally applied in isotopic dilution LC-MS/MS and establishes the class-level advantage of this compound over non-deuterated alternatives for impurity quantification.

Matrix effect & precision
Class-level
LLOQ 1 ng/mL; inter-batch CV under 12% with deuterated ISTD.
Supports matrix-effect compensation for neonatal plasma research matrices.
Class-level inference; direct Descarbon Sildenafil-d3 data not published.
Bioanalysis Matrix Effects Precision Neonatal Pharmacokinetics

Long-Term Storage Stability

Descarbon Sildenafil-d3, like other deuterated sildenafil reference standards, is supplied with a Certificate of Analysis (CoA) and is stable for up to three years when stored under recommended conditions (room temperature or refrigerated, as specified per vendor) . After three years, re-analysis for chemical purity is advised before continued use . In comparison, non-deuterated Descarbon Sildenafil reference standards may have similar stability profiles, but the isotopic label in Descarbon Sildenafil-d3 provides an additional analytical verification marker for monitoring potential degradation during long-term storage. The isotopic enrichment (≥99 atom % D) ensures that even minimal degradation does not compromise the compound's utility as an internal standard, as any loss of deuterium would result in a detectable mass shift back to the non-deuterated form, which would be quantified and corrected for.

Storage stability
Context-dependent
Stable ≥3 years under recommended storage; isotopic marker for degradation.
Supports extended-use stability and quality verification.
Re-analysis for chemical purity advised after 3 years; CoA verification needed.
Reference Standard Stability Method Validation Quality Control

ANDA and DMF Regulatory Compliance

Descarbon Sildenafil-d3 is manufactured and supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of sildenafil [1]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. In contrast, generic or non-deuterated impurity standards may not be accompanied by the same level of regulatory documentation and isotopic certification, which are critical for demonstrating method specificity and accuracy to regulatory agencies.

Regulatory documentation
Data to verify
Comprehensive characterization data; pharmacopeial traceability (USP/EP) available.
Supports method validation documentation for ANDA context.
Supplier documentation review recommended; verify current CoA.
Regulatory Science ANDA Filing DMF Reference Standard

Sensitivity in Isotope Dilution MS

While direct LLOQ data for Descarbon Sildenafil-d3 as an internal standard in impurity assays is not publicly available, class-level evidence from isotope dilution LC-MS/MS methods for related sildenafil compounds demonstrates that deuterated internal standards (D3 or D8 labeled) enable LLOQs as low as 1 ng/mL for sildenafil and N-desmethylsildenafil in biological matrices [1]. These methods achieve linear calibration ranges spanning 1-100 ng/mL with correlation coefficients (r²) >0.99 [1]. In contrast, assays employing non-isotopic internal standards often suffer from higher LLOQs (e.g., 5-10 ng/mL) due to uncompensated matrix effects and recovery variations. The use of Descarbon Sildenafil-d3 as an internal standard is therefore expected to enable similarly low LLOQs for the quantification of Descarbon Sildenafil impurity in pharmaceutical formulations or biological samples, thereby meeting the stringent sensitivity requirements of modern regulatory guidelines.

Sensitivity (class-level)
Class-level
Class-level LLOQ 1 ng/mL with deuterated ISTD vs. 5–10 ng/mL without.
Supports low-level impurity quantification in research matrices.
Class-level comparison; expected performance, not specific to this lot.
Sensitivity LLOQ LC-MS/MS Bioanalytical Method

Selectivity in Impurity Profiling

Descarbon Sildenafil-d3 is specifically designed as the deuterated analog of the impurity Descarbon Sildenafil (m/z ~449), not of the parent drug sildenafil (m/z ~475). This structural specificity is critical for accurate impurity quantification, as using a sildenafil-d8 internal standard (mass shift +8 Da from sildenafil) to quantify Descarbon Sildenafil would introduce a mass offset that may not adequately compensate for differential ionization or chromatographic behavior between the parent drug and its impurity. In a validated UPLC-MS/MS method for sildenafil and its metabolites, the use of a deuterated internal standard that exactly matches each analyte (e.g., sildenafil-d3 for sildenafil) ensured intra-day and inter-day RSDs <6.5% and <6.3%, respectively [1]. This demonstrates that analyte-matched deuterated standards are essential for achieving high precision in multi-analyte assays.

Selectivity in impurity profiling
Head-to-head
Analyte-matched deuterated ISTD achieved intra-day RSD <15%.
Supports selective impurity quantification; limits cross-analyte interference.
Based on published sildenafil method; requires verification for target impurity.
Impurity Profiling Selectivity Cross-Reactivity LC-MS/MS

Application Scenarios for Descarbon Sildenafil-d3


ANDA Impurity Profiling Method Validation

Descarbon Sildenafil-d3 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify Descarbon Sildenafil impurity in sildenafil citrate API and finished dosage forms. Its isotopic label enables precise correction of matrix effects and instrument variability, ensuring compliance with ICH Q3A/B guidelines for impurity reporting. The availability of full regulatory documentation and traceability to USP/EP standards [1] streamlines ANDA filings and reduces the risk of method rejection by regulatory agencies.

Dietary Supplement Adulterant Detection

In forensic toxicology and the analysis of dietary supplements suspected of containing undeclared PDE5 inhibitors, Descarbon Sildenafil-d3 serves as a critical internal standard for the accurate quantification of the illicit impurity Descarbon Sildenafil. The distinct mass shift (+3 Da) and high isotopic purity (≥99 atom % D) [1] ensure reliable identification and quantification even in complex matrices such as herbal extracts or functional foods, where matrix effects are severe.

Sildenafil Analog Pharmacokinetic Studies

Although Descarbon Sildenafil-d3 is primarily an impurity standard, its application in isotope dilution LC-MS/MS extends to the quantification of Descarbon Sildenafil as a potential metabolite or degradation product in pharmacokinetic studies. The demonstrated class-level performance of deuterated internal standards in reducing inter-batch matrix variability to <12% CV and achieving LLOQs of 1 ng/mL in plasma [1] positions this compound as a valuable tool for sensitive bioanalysis in preclinical and clinical research.

Stability and QC in Commercial Production

For pharmaceutical manufacturers, Descarbon Sildenafil-d3 is an essential component of QC release and stability testing protocols for sildenafil products. Its long-term stability (≥3 years) [1] and built-in isotopic quality marker ensure consistent analytical performance over extended periods, reducing the need for frequent re-standardization and minimizing the risk of out-of-specification (OOS) results due to reference standard degradation.

Application
Selection Property
Validation Focus
Impurity profiling method validation
Isotopic internal standard with regulatory documentation
Method specificity and matrix-effect compensation review
Adulterant detection in complex matrices
Certified isotopic purity for forensic research
Matrix-effect compensation in herbal extracts
Metabolite or degradation product quantification studies
Deuterated standard for low-level quantification
Assay precision and LLOQ verification in biological research matrices
QC release and stability testing
Long-term isotopic stability with degradation marker
Stability-indicating method performance over time

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